4,6-dimethyl-N-[(oxan-3-yl)methyl]pyrimidin-2-amine
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Description
“4,6-dimethyl-N-[(oxan-3-yl)methyl]pyrimidin-2-amine” is a chemical compound with the molecular formula C10H17ClN4 . It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and contain two nitrogen atoms at positions 1 and 3 in the ring .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the literature. Pyrimidine derivatives, in general, are known to participate in various chemical reactions, but specific reactions for this compound are not documented .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not explicitly mentioned in the literature. The molecular weight of a similar compound, “2-Pyrimidinamine, 4,6-dimethyl-”, is 123.1558 .Mechanism of Action
Future Directions
The future directions in the study of “4,6-dimethyl-N-[(oxan-3-yl)methyl]pyrimidin-2-amine” and similar pyrimidine derivatives could involve exploring their potential therapeutic applications, developing efficient synthesis methods, and studying their physical, chemical, and biological properties in more detail .
Properties
IUPAC Name |
4,6-dimethyl-N-(oxan-3-ylmethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9-6-10(2)15-12(14-9)13-7-11-4-3-5-16-8-11/h6,11H,3-5,7-8H2,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZXLXOPLCIHSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC2CCCOC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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